(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE is an organic compound characterized by its complex structure, which includes a cyano group, a furylmethyl group, and a phenyl group substituted with a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Furylmethyl Intermediate: The synthesis begins with the preparation of the furylmethyl intermediate through a reaction between furfural and a suitable nucleophile.
Coupling with the Phenyl Group: The furylmethyl intermediate is then coupled with a phenyl group that has been substituted with a methylsulfanyl group. This step often involves a palladium-catalyzed cross-coupling reaction.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE: shares similarities with other cyano-substituted propenamides and furylmethyl derivatives.
Other Compounds: Compounds like (E)-2-CYANO-N~1~-(2-THIENYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE, which has a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of (E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H14N2O2S |
---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14N2O2S/c1-21-15-6-4-12(5-7-15)9-13(10-17)16(19)18-11-14-3-2-8-20-14/h2-9H,11H2,1H3,(H,18,19)/b13-9+ |
InChI-Schlüssel |
XRFMVOGEOJBPSH-UKTHLTGXSA-N |
Isomerische SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Kanonische SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.